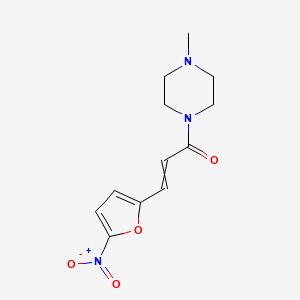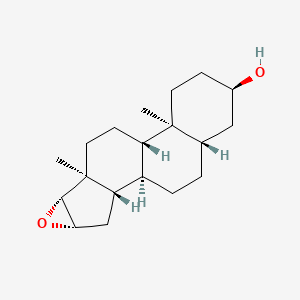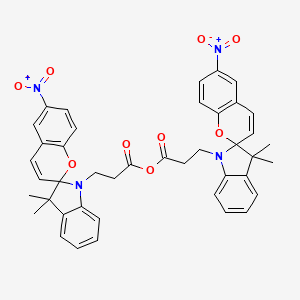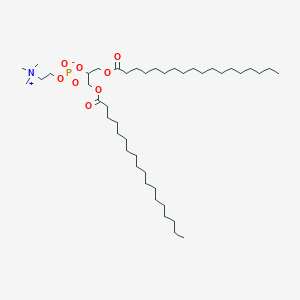
4-Nitrosopiperidon
Übersicht
Beschreibung
Nitroso-4-piperidone, also known as 1-Nitrosopiperidin-4-one, is an organic compound with the molecular formula C5H8N2O2. It is a highly toxic substance and a suspected human carcinogen. This compound is primarily used in the pharmaceutical industry for analytical method development, method validation, and quality control applications .
Synthetic Routes and Reaction Conditions:
Conjugate Reduction: One of the methods for synthesizing 4-piperidones involves the conjugate reduction of dihydropyridones using zinc/acetic acid.
Three-Component Coupling: Another method involves a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate.
Industrial Production Methods:
- Industrial production methods for Nitroso-4-piperidone are not extensively documented in the public domain. it is known that the compound is manufactured and exported by leading pharmaceutical companies for various applications .
Types of Reactions:
Reduction: The compound can be reduced using zinc/acetic acid to form various racemic or enantiopure 4-piperidones.
Substitution: Substitution reactions involving Nitroso-4-piperidone are possible, but detailed information on reagents and conditions is limited.
Common Reagents and Conditions:
Zinc/Acetic Acid: Used for the reduction of dihydropyridones to 4-piperidones.
Ammonia/Ethanol: Used for the selective cleavage of the piperidone protecting group.
Major Products:
Wissenschaftliche Forschungsanwendungen
Nitroso-4-piperidone has several scientific research applications:
Wirkmechanismus
Target of Action
Nitroso-4-piperidone, also known as 1-nitrosopiperidin-4-one, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
It is known that piperidine derivatives have a wide range of biological activities . For instance, some piperidine derivatives have shown activity against different viruses .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Nitroso-4-piperidone has been shown to induce tumors in rats, suggesting it may have carcinogenic properties . It is thought to be carcinogenic by increasing the number of DNA adducts and inducing chromosomal aberrations .
Action Environment
It is known that the synthesis of piperidine derivatives, including nitroso-4-piperidone, is an important task of modern organic chemistry .
Biochemische Analyse
Biochemical Properties
Nitroso-4-piperidone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. Nitroso-4-piperidone can inhibit the activity of these enzymes, leading to altered metabolic pathways and potential toxic effects . Additionally, it interacts with proteins involved in DNA repair mechanisms, potentially leading to mutagenic effects.
Cellular Effects
Nitroso-4-piperidone has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to induce oxidative stress in cells, leading to the activation of stress response pathways and changes in gene expression . This compound can also disrupt cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Nitroso-4-piperidone involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Nitroso-4-piperidone can form covalent bonds with nucleophilic sites on proteins and DNA, leading to the formation of adducts that can interfere with normal cellular functions . It also inhibits the activity of enzymes involved in detoxification processes, such as glutathione S-transferases, leading to increased cellular toxicity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nitroso-4-piperidone can change over time. The compound is relatively stable under standard storage conditions but can degrade under certain conditions, such as exposure to light or high temperatures . Long-term exposure to Nitroso-4-piperidone has been shown to cause persistent changes in cellular function, including sustained oxidative stress and chronic activation of stress response pathways . These long-term effects can lead to cellular damage and increased risk of carcinogenesis.
Dosage Effects in Animal Models
The effects of Nitroso-4-piperidone vary with different dosages in animal models. At low doses, the compound may cause mild toxic effects, such as transient oxidative stress and minor changes in gene expression . At high doses, Nitroso-4-piperidone can cause severe toxic effects, including significant oxidative damage, disruption of metabolic pathways, and increased risk of tumor formation . Threshold effects have been observed, where the compound’s toxicity dramatically increases beyond a certain dosage level.
Metabolic Pathways
Nitroso-4-piperidone is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes and other metabolic enzymes . It can affect metabolic flux by inhibiting key enzymes involved in the metabolism of xenobiotics and endogenous compounds. This inhibition can lead to the accumulation of toxic metabolites and altered levels of key metabolites, potentially resulting in metabolic imbalances and cellular toxicity.
Transport and Distribution
Within cells and tissues, Nitroso-4-piperidone is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, Nitroso-4-piperidone can bind to various intracellular proteins, affecting its localization and accumulation. This compound can also be distributed to different tissues, with higher concentrations observed in organs involved in detoxification, such as the liver and kidneys .
Subcellular Localization
The subcellular localization of Nitroso-4-piperidone is influenced by its interactions with targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as the nucleus, where it can interact with DNA and nuclear proteins . This localization can affect the compound’s activity and function, leading to specific cellular effects depending on the target organelle.
Vergleich Mit ähnlichen Verbindungen
4-Piperidone: An organic compound with the molecular formula C5H9NO, used as an intermediate in the manufacture of chemicals and pharmaceutical drugs.
N-Nitroso-3-piperidinol: Another nitrosamine compound with similar toxicological properties.
N-Nitroso-4-piperidinol: A related compound that is also a potent carcinogen.
Uniqueness:
- Nitroso-4-piperidone is unique due to its specific applications in the pharmaceutical industry for analytical method development and quality control. Its high toxicity and potential carcinogenicity also distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
1-nitrosopiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c8-5-1-3-7(6-9)4-2-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLADNOVIJYIMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20204109 | |
| Record name | 1-Nitroso-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.00555 [mmHg] | |
| Record name | N-Nitroso-4-piperidone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21297 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
55556-91-7 | |
| Record name | 1-Nitroso-4-piperidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitroso-4-piperidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20204109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-NITROSO-4-PIPERIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7XJY9N5TS7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1211954.png)
![7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1211955.png)



![1-Methyl-7,7-dioxo-18-oxa-7lambda6-thia-10-azahexacyclo[15.6.1.02,15.04,13.06,11.020,24]tetracosa-2(15),3,6(11),13,17(24),19-hexaene-5,12,16-trione](/img/structure/B1211961.png)




![[[(2R,3S,4R,5R)-5-[6-[[2-(6-aminohexylamino)-2-oxoethyl]amino]purin-9-yl]-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate](/img/structure/B1211971.png)



